molecular formula C21H29FN2S B6061787 N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-(thiophen-3-ylmethyl)ethanamine

N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-(thiophen-3-ylmethyl)ethanamine

Cat. No.: B6061787
M. Wt: 360.5 g/mol
InChI Key: SUWSUGLRDCFDDU-UHFFFAOYSA-N
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Description

N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-(thiophen-3-ylmethyl)ethanamine is a complex organic compound that features a piperidine ring substituted with a 3-fluorophenyl group and a thiophen-3-ylmethyl group

Properties

IUPAC Name

N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-(thiophen-3-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN2S/c1-2-23(16-20-9-12-25-17-20)14-19-6-4-10-24(15-19)11-8-18-5-3-7-21(22)13-18/h3,5,7,9,12-13,17,19H,2,4,6,8,10-11,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWSUGLRDCFDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN(C1)CCC2=CC(=CC=C2)F)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-(thiophen-3-ylmethyl)ethanamine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 3-Fluorophenyl Group: This step involves the alkylation of the piperidine ring with a 3-fluorophenyl ethyl halide under basic conditions.

    Attachment of the Thiophen-3-ylmethyl Group: The final step involves the reaction of the intermediate with thiophen-3-ylmethyl halide in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-(thiophen-3-ylmethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: The major products would include oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the compound, potentially leading to the removal of functional groups.

    Substitution: New compounds with different substituents on the piperidine ring.

Scientific Research Applications

N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-(thiophen-3-ylmethyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-(thiophen-3-ylmethyl)ethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a similar amine group but different structural features.

    Flunarizine: A pharmacologically active allylamine used for migraine relief.

    Naftifine: Another allylamine used to treat fungal infections.

Uniqueness

N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-(thiophen-3-ylmethyl)ethanamine is unique due to its combination of a piperidine ring, a 3-fluorophenyl group, and a thiophen-3-ylmethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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